(D-Ala7)-Angiotensin I/II (1-7)
Overview
Description
“(D-Ala7)-Angiotensin I/II (1-7)”, also known as asp-arg-val-tyr-ile-his-ala or A779 peptide, belongs to the class of organic compounds known as oligopeptides . It is a potent and selective angiotensin (1-7) antagonist .
Synthesis Analysis
The synthesis of “(D-Ala7)-Angiotensin I/II (1-7)” involves the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . It is a highly pure, synthetic, and biologically active peptide .Molecular Structure Analysis
The molecular weight of “(D-Ala7)-Angiotensin I/II (1-7)” is 872.98 Da and its molecular formula is C₃₉H₆₀N₁₂O₁₁ .Scientific Research Applications
Cardiovascular Effects
- Cardiac Inotropic and Vascular Actions : (D-Ala7)-Angiotensin I/II (1-7) has been studied for its cardioselective inotropic effects. It was found to be a weaker cardiac stimulant compared to angiotensin II, but with potential cardioselectivity, indicating its relevance in cardiovascular therapies (Trachte, Ackerly, & Peach, 1981).
Vascular Regulation
- Vasorelaxation and Blood Pressure Regulation : Research indicates that (D-Ala7)-Angiotensin I/II (1-7) can attenuate the pressor responses of angiotensin II in the renal and mesenteric vasculature, suggesting a role in regulating vascular tone and blood pressure (Dharmani, Mustafa, Achike, & Sim, 2007).
Renin-Angiotensin System Modulation
- Angiotensin II Receptor Blocker Effect : Studies demonstrate that (D-Ala7)-Angiotensin I/II (1-7) can interact with angiotensin II receptors, potentially modulating the renin-angiotensin system and offering therapeutic value in related pathologies (Agata, Ura, Yoshida, Shinshi, Sasaki, Hyakkoku, & Shimamoto, 2006).
Baroreflex Control
- Impact on Baroreflex Control of Heart Rate : Research indicates that (D-Ala7)-Angiotensin I/II (1-7) can influence the baroreflex control of heart rate, underlining its potential in managing cardiovascular responses (Oliveira, Santos, Santos, Khosla, & Campagnole-Santos, 1996).
Cellular Signaling Pathways
- Role in Signaling Pathways : The peptide plays a dual role in growth-promoting signaling pathways in the heart by stimulating certain phosphorylations while inhibiting angiotensin II-stimulated activities. This suggests its involvement in cardiac remodeling processes (Giani, Gironacci, Muñoz, Turyn, & Dominici, 2008).
Renal Hemodynamics
- **Regulationof Renal Hemodynamics**: (D-Ala7)-Angiotensin I/II (1-7) has been observed to cause dilation in rabbit afferent arterioles, implicating a role in renal hemodynamics possibly mediated by specific receptors and production of nitric oxide (Ren, Garvin, & Carretero, 2002).
Safety And Hazards
The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Ala7)-Angiotensin I/II (1-7) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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